2-[1-(Aminomethyl)cyclopentyl]butan-2-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]butan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(2,12)10(8-11)6-4-5-7-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
LMFRICFMSJDTND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1(CCCC1)CN)O |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Molecular Architecture
Systematic IUPAC Nomenclature and Isomeric Considerations
The formal name for the compound, 2-[1-(aminomethyl)cyclopentyl]butan-2-ol, is derived following the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature can be broken down as follows:
Butan-2-ol : The parent structure is a four-carbon chain (butane) with a hydroxyl (-OH) group located at the second carbon atom.
Cyclopentyl : A five-membered carbon ring is a substituent.
[1-(Aminomethyl)cyclopentyl] : This indicates that the cyclopentyl ring is attached to the parent butane (B89635) chain at its first carbon, and this same carbon of the cyclopentyl ring also bears an aminomethyl (-CH₂NH₂) group.
2- : This prefix specifies that the entire [1-(aminomethyl)cyclopentyl] group is attached to the second carbon of the butan-2-ol parent chain.
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. For this compound, several types of constitutional isomers can be considered, including:
Positional Isomers : These would involve changes in the position of the substituents. For example, the hydroxyl group could be on a different carbon of the butane chain, or the aminomethyl group could be at a different position on the cyclopentyl ring.
Functional Group Isomers : Isomers with different functional groups, such as an ether or a different type of amine, could exist with the same molecular formula.
| Component | Description |
|---|---|
| butan-2-ol | Four-carbon parent chain with a hydroxyl group at the second position. |
| cyclopentyl | A five-membered ring substituent. |
| 1-(aminomethyl) | An aminomethyl group (-CH₂NH₂) is attached to the first carbon of the cyclopentyl ring. |
| 2-[...] | The entire substituted cyclopentyl group is attached to the second carbon of the butane chain. |
Chiral Centers and Enantiomeric/Diastereomeric Forms
Chirality is a key feature of this compound, arising from the presence of stereocenters. A chiral center is typically a carbon atom bonded to four different groups. In this molecule, there are two such centers:
C2 of the butan-2-ol chain : This carbon is attached to a hydroxyl group, an ethyl group, a methyl group, and the 1-(aminomethyl)cyclopentyl group. Since all four of these substituents are different, this carbon is a chiral center.
C1 of the cyclopentyl ring : This carbon is bonded to the butan-2-ol group, the aminomethyl group, and two different carbon pathways within the cyclopentyl ring (C2 and C5 of the ring). Therefore, this is also a chiral center.
The presence of two chiral centers means that a maximum of 2² = 4 stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationships between the four stereoisomers are as follows:
(2R, 1'R) and (2S, 1'S) are a pair of enantiomers.
(2R, 1'S) and (2S, 1'R) are another pair of enantiomers.
The relationship between any other pairing, for instance (2R, 1'R) and (2R, 1'S), is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.
| Stereoisomer | Relationship to (2R, 1'R) |
|---|---|
| (2S, 1'S) | Enantiomer |
| (2R, 1'S) | Diastereomer |
| (2S, 1'R) | Diastereomer |
Conformational Analysis and Preferred Geometries
The three-dimensional shape of this compound is not static, due to the flexibility of the cyclopentyl ring and rotation around single bonds. The cyclopentane (B165970) ring adopts non-planar conformations to relieve torsional strain. libretexts.orgdalalinstitute.com The two most common conformations are the envelope and the half-chair . libretexts.orgdalalinstitute.com
In the envelope conformation , four of the carbon atoms are in a plane, with the fifth carbon atom puckered out of the plane. In the half-chair conformation , three adjacent carbon atoms are in a plane, with the other two atoms situated on opposite sides of the plane. The energy barrier between these conformations is low, leading to a rapid interconversion at room temperature, a phenomenon known as pseudorotation.
For a substituted cyclopentane such as in the title compound, the substituents will preferentially occupy positions that minimize steric hindrance. In the case of the 1,1-disubstituted cyclopentyl ring in this compound, the bulky butan-2-ol and the aminomethyl groups will influence the puckering of the ring to minimize unfavorable steric interactions between them and with the hydrogen atoms on the ring. The preferred geometry will likely involve a puckering that directs these two large substituents away from each other.
Bond Rotations and Conformational Flexibility
The C-C bond connecting the cyclopentyl ring to the butane chain.
The C-C bonds within the butane chain.
The C-N bond of the aminomethyl group.
Rotation around these bonds is not entirely free but is restricted by an energy barrier. This barrier is influenced by factors such as steric hindrance and electronic interactions. nih.govacs.org For example, rotation around the bond connecting the cyclopentyl ring to the butan-2-ol moiety will be sterically hindered, and the molecule will likely adopt conformations that place the bulky groups in a staggered arrangement to minimize repulsive forces. The flexibility of the molecule is therefore a result of the interplay between the puckering of the cyclopentyl ring and the rotations around the various single bonds.
Advanced Synthetic Methodologies and Derivatization
Retrosynthetic Analysis and Key Building Blocks
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-[1-(Aminomethyl)cyclopentyl]butan-2-ol, the analysis reveals several potential disconnections.
The most evident disconnection is at the carbon-carbon bond between the cyclopentyl ring and the butan-2-ol moiety, formed via a nucleophilic addition to a carbonyl or cyano group. This leads to two primary retrosynthetic pathways:
Pathway A (Grignard-type Reaction): The tertiary alcohol can be traced back to the reaction of an organometallic reagent, such as ethyl magnesium bromide, with a suitable ketone precursor. A further disconnection of the aminomethyl group reveals a key intermediate: 1-(2-oxobutan-2-yl)cyclopentane-1-carbonitrile. However, a more direct and common approach involves the double addition of an organometallic reagent to a nitrile. This pathway identifies 1-cyanocyclopentane-1-carboxamide or, more simply, 1-(aminomethyl)cyclopentanecarbonitrile as a critical building block. The synthesis would proceed by reacting this nitrile with at least two equivalents of an ethyl-based organometallic reagent (e.g., ethylmagnesium bromide). The initial addition forms an imine intermediate, which is then attacked by a second equivalent of the Grignard reagent, and subsequent acidic workup yields the tertiary alcohol.
Pathway B (Alternative Precursors): An alternative disconnection could involve the construction of the cyclopentane (B165970) ring itself, but this is generally a more complex approach. A more feasible alternative starts from cyclopentanone (B42830). Cyanohydrin formation followed by functional group manipulations could lead to a key α-substituted nitrile intermediate.
The most logical and efficient retrosynthesis points toward 1-(aminomethyl)cyclopentanecarbonitrile as the central building block. This intermediate contains the crucial quaternary carbon of the cyclopentyl ring and the aminomethyl group. The synthesis of this building block itself can be envisioned from cyclopentanecarbonitrile (B127170) through various amination strategies.
Key Building Blocks:
Cyclopentanone
1-(Aminomethyl)cyclopentanecarbonitrile
Ethylmagnesium bromide (or other ethyl organometallic reagents)
| Retrosynthetic Pathway | Key Disconnection | Key Building Blocks/Intermediates | Forward Reaction |
| Pathway A | C-C bond of butanol group | 1-(Aminomethyl)cyclopentanecarbonitrile, Ethylmagnesium bromide | Double Grignard addition to nitrile |
| Pathway B | C-N bond of amino group | 1-cyanocyclopentyl)methanol | Amination/functional group interconversion |
Stereoselective and Asymmetric Synthesis Strategies
The target molecule contains a stereocenter at the tertiary alcohol carbon (C2 of the butan-2-ol moiety). Therefore, controlling the stereochemistry at this center is a significant challenge in its synthesis.
Achieving enantioselectivity in the synthesis of tertiary alcohols is a prominent area of research. For this compound, catalytic enantioselective routes would focus on the key C-C bond-forming step.
One promising approach is the catalytic asymmetric addition of organometallic reagents to a ketone precursor. While the primary retrosynthetic route involves a nitrile, a related ketone, 1-(1-(aminomethyl)cyclopentyl)ethan-1-one, could be a substrate for such a reaction. Copper-catalyzed asymmetric additions of organozinc or Grignard reagents to ketones have shown considerable success in creating chiral tertiary alcohols. The use of chiral ligands, such as those derived from amino alcohols or bis(oxazolines) (BOX), can effectively control the facial selectivity of the nucleophilic attack on the prochiral ketone, leading to one enantiomer in excess.
Another advanced strategy involves the use of chiral Lewis acid catalysts to activate the electrophile. For instance, a Cu(II)-chiral ligand complex could catalyze the aldol (B89426) reaction or carbonyl-ene reactions to generate chiral tertiary alcohol motifs.
Diastereoselective strategies rely on the presence of a pre-existing chiral center in the molecule to influence the stereochemical outcome of a subsequent reaction. In the context of this compound, this would require starting with an enantiomerically pure building block.
If a chiral auxiliary were incorporated into the cyclopentane ring of the precursor, it could direct the approach of the ethyl nucleophile. For example, using a chiral sulfoxide (B87167) auxiliary attached to the precursor ketone can direct the addition of organometallic reagents with high diastereoselectivity. The auxiliary can then be removed in a subsequent step to yield the enantiomerically enriched tertiary alcohol.
Furthermore, substrate-controlled diastereoselective methods are common in the synthesis of 1,2-amino alcohols. If the synthesis proceeds through an intermediate where the amine is protected by a bulky chiral group, this group could sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face. Palladium-catalyzed diastereoselective allylic C-H amination is one such modern technique for accessing chiral syn-1,2-amino alcohols, though it would require significant adaptation for this specific target.
Optimization of Reaction Pathways and Yields
Optimizing the synthesis of this compound would focus on maximizing the yield and purity of the final product while minimizing side reactions. A key area for optimization is the Grignard reaction with the nitrile precursor.
Challenges and Optimization:
Single vs. Double Addition: A primary challenge in reacting Grignard reagents with nitriles is stopping the reaction after a single addition to form a ketone. To favor the desired double addition to form the tertiary alcohol, an excess of the Grignard reagent is necessary.
Reaction Conditions: Temperature, solvent, and addition rate are critical parameters. Low temperatures can help control the reactivity and minimize side reactions. The choice of solvent (e.g., THF, diethyl ether) can influence the solubility and reactivity of the Grignard reagent.
Hydrolysis/Workup: The hydrolysis step to convert the intermediate imine/magnesium salt to the final alcohol must be carefully controlled. Using a buffered aqueous solution or a mild acid can prevent degradation of the product.
Recent developments have shown that Grignard reagent-catalyzed hydroboration of nitriles can be an effective method for producing primary amines, which could be relevant for the synthesis of the key building blocks.
| Parameter | Objective | Optimization Strategy |
| Grignard Reagent Stoichiometry | Promote double addition | Use >2 equivalents of ethylmagnesium bromide |
| Temperature | Control exothermicity, reduce side products | Maintain low temperature (e.g., 0 °C to -78 °C) during addition |
| Solvent | Ensure solubility and reactivity | Use anhydrous THF or diethyl ether |
| Workup | Efficiently hydrolyze intermediate, prevent degradation | Quench with saturated aq. NH4Cl or mild acid |
Exploration of Novel Synthetic Reagents and Conditions
Modern organic synthesis offers a range of novel reagents and conditions that could be applied to the synthesis of this compound.
Organocerium Reagents: Organocerium reagents, prepared from organolithiums or Grignard reagents and cerium(III) chloride, are known for their high chemoselectivity. They tend to add to carbonyls and nitriles with reduced instances of side reactions like enolization or reduction, potentially leading to cleaner reactions and higher yields.
Flow Chemistry: Performing the Grignard reaction in a continuous flow reactor can offer superior control over reaction parameters like temperature and mixing. This can lead to improved yields, higher safety, and easier scalability compared to traditional batch processing.
Electrocatalysis: Recent advances have demonstrated the use of electrocatalytic methods for stereoselective amino alcohol synthesis. These methods often proceed via radical mechanisms, offering entirely new bond disconnections and potentially more streamlined access to complex amino alcohols.
Alternative Catalysts: Instead of traditional Grignard reactions, ruthenium-catalyzed processes that use alcohols as carbonyl surrogates could be explored. This would allow for the use of different starting materials and proceed under milder, oxidant-free conditions.
Functional Group Transformations and Derivatization for Academic Probes
The primary amine and tertiary alcohol groups in this compound are ideal handles for functional group transformations, allowing for the creation of derivatives that can be used as academic probes.
Amine Derivatization: The primary amine can be readily converted into a wide range of functional groups.
Amides and Sulfonamides: Acylation with acyl chlorides or reaction with sulfonyl chlorides can introduce various functionalities. Attaching a fluorescent tag (e.g., dansyl chloride) or a biotin (B1667282) group via an amide linkage would create a probe for biochemical assays.
Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can be used to link the molecule to other structures or to create derivatives for screening libraries. Achiral isocyanate probes can react with the amine and alcohol groups to create products with characteristic UV and CD signals, which can be used for chiroptical sensing.
Reductive Amination: The amine can be used in reductive amination reactions to couple it to aldehydes or ketones, forming more complex secondary amines.
Alcohol Derivatization: The tertiary alcohol offers another site for modification.
Ethers: Alkylation of the alcohol (e.g., Williamson ether synthesis) can introduce reporter groups.
Esters: Esterification with a carboxylic acid containing a reporter group (e.g., a fluorophore or a spin label) is a straightforward method for creating probes. Benzoyl chloride and its derivatives are common reagents for this purpose, enhancing UV detection in chromatography.
Leaving Groups: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), although this can be challenging for hindered tertiary alcohols. This would enable nucleophilic substitution reactions to introduce other functionalities, though SN1-type reactions might compete.
Table of Potential Derivatizations for Academic Probes:
| Functional Group | Reaction Type | Reagent Example | Probe Application |
| Primary Amine | Amidation | Dansyl chloride | Fluorescence imaging/biochemical assays |
| Primary Amine | Urea formation | Biotin isocyanate | Avidin-biotin interaction studies |
| Tertiary Alcohol | Esterification | 4-Bromophenacyl bromide | UV-Vis detection and quantification |
| Primary Amine | Sulfonamidation | Tosyl chloride | Introduction of a protecting or directing group |
| Both | Carbamate/Urea formation | Phenylisocyanate | Chiroptical sensing, concentration analysis |
Modification of the Aminomethyl Group
The primary aminomethyl group in this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These modifications can significantly alter the physicochemical properties and biological activities of the parent compound. Common strategies for derivatizing the aminomethyl group include N-acylation, N-alkylation, N-sulfonylation, and reductive amination.
N-Acylation: The primary amine readily reacts with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form stable amide derivatives. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of the acylating agent allows for the introduction of a wide array of functionalities, from simple alkyl and aryl groups to more complex heterocyclic and reporter moieties.
N-Alkylation: Introduction of alkyl groups to the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. A more controlled approach involves reductive amination, where the primary amine is first condensed with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method offers a high degree of control over the substitution pattern.
N-Sulfonylation: Reaction of the aminomethyl group with sulfonyl chlorides in the presence of a base yields sulfonamides. These derivatives are known for their chemical stability and their ability to act as hydrogen bond donors and acceptors, which can be crucial for molecular recognition processes.
Urea and Thiourea Formation: The primary amine can also be converted into ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. These functional groups can introduce additional hydrogen bonding capabilities and have been explored in various medicinal chemistry programs.
The following table summarizes some potential derivatization reactions of the aminomethyl group:
| Reaction Type | Reagent Example | Product Class |
| N-Acylation | Acetyl chloride | N-( (1-(2-hydroxybutan-2-yl)cyclopentyl)methyl)acetamide |
| N-Alkylation | Benzyl bromide | N-benzyl-1-(1-(2-hydroxybutan-2-yl)cyclopentyl)methanamine |
| N-Sulfonylation | p-Toluenesulfonyl chloride | N-( (1-(2-hydroxybutan-2-yl)cyclopentyl)methyl)-4-methylbenzenesulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)3 | N-isopropyl-1-(1-(2-hydroxybutan-2-yl)cyclopentyl)methanamine |
| Urea Formation | Phenyl isocyanate | 1-( (1-(2-hydroxybutan-2-yl)cyclopentyl)methyl)-3-phenylurea |
Manipulation of the Butan-2-OL Moiety
The tertiary alcohol of the butan-2-ol moiety presents a different set of opportunities and challenges for derivatization compared to the aminomethyl group. Tertiary alcohols are generally less reactive than primary or secondary alcohols due to steric hindrance. However, several transformations can be employed to modify this functional group.
O-Acylation (Esterification): The hydroxyl group can be esterified to introduce a variety of ester functionalities. This reaction is often carried out using an acid chloride or anhydride (B1165640) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to overcome the steric hindrance. The resulting esters can serve as prodrugs or modulate the lipophilicity of the parent compound.
O-Alkylation (Etherification): Formation of ethers from tertiary alcohols is generally more challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is often not feasible due to the propensity for elimination reactions with tertiary alkoxides. However, under specific conditions, such as using a strong base and a reactive alkylating agent, ether derivatives can be obtained.
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an alkene. libretexts.org The regioselectivity of this elimination reaction would likely favor the formation of the more substituted Zaitsev product. This transformation fundamentally alters the scaffold of the molecule, replacing the hydroxyl group with a carbon-carbon double bond.
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. ajol.info Cleavage of the carbon-carbon bond adjacent to the alcohol would require harsh oxidative conditions, which would likely lead to the degradation of the molecule.
The following table outlines potential modifications of the butan-2-ol moiety:
| Reaction Type | Reagent Example | Product Class |
| O-Acylation | Benzoyl chloride, DMAP | 2-(1-(aminomethyl)cyclopentyl)butan-2-yl benzoate |
| Dehydration | Concentrated H2SO4, heat | 2-(1-(aminomethyl)cyclopentyl)but-1-ene and 2-(1-(aminomethyl)cyclopentyl)but-2-ene |
Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) NMR for Chemical Environment and Connectivity
Proton (¹H) NMR spectroscopy of 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL would be expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons. For instance, the protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet in a specific region of the spectrum. The protons on the cyclopentyl ring would exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling with neighboring protons. The ethyl group protons of the butan-2-ol moiety would present as a triplet and a quartet, characteristic of an ethyl group adjacent to a chiral center. The methyl protons of the butan-2-ol group would likely appear as a singlet. The hydroxyl (-OH) and amine (-NH₂) protons would be visible as broad singlets, and their chemical shifts could be confirmed by deuterium (B1214612) exchange.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| -CH₃ (butan-2-ol) | 0.8 - 1.0 | t | 3H |
| -CH₂- (ethyl group) | 1.2 - 1.5 | q | 2H |
| -CH₃ (butan-2-ol) | 1.1 - 1.3 | s | 3H |
| Cyclopentyl protons | 1.4 - 1.8 | m | 8H |
| -CH₂-NH₂ | 2.5 - 2.8 | s or AB quartet | 2H |
| -OH | Variable | br s | 1H |
| -NH₂ | Variable | br s | 2H |
Note: This is a hypothetical data table based on the structure of the compound and known chemical shifts for similar functional groups.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom. The chemical shifts of these signals are dependent on the hybridization and the electronic environment of the carbon atoms. The quaternary carbon of the cyclopentyl ring and the quaternary carbon of the butan-2-ol moiety would appear at characteristic downfield shifts. The carbons of the aminomethyl group, the cyclopentyl ring, and the butan-2-ol side chain would each have distinct chemical shifts, allowing for a complete mapping of the carbon skeleton.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C H₃ (ethyl group) | 8 - 12 |
| -C H₃ (butan-2-ol) | 25 - 30 |
| Cyclopentyl -C H₂ | 22 - 40 |
| -C H₂- (ethyl group) | 30 - 35 |
| -C H₂-NH₂ | 50 - 55 |
| Quaternary Cyclopentyl Carbon | 45 - 55 |
| Quaternary Butan-2-ol Carbon | 70 - 75 |
Note: This is a hypothetical data table based on the structure of the compound and known chemical shifts for similar functional groups.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.
Correlation SpectroscopY (COSY) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the connectivity within the cyclopentyl ring and the butan-2-ol side chain.
Heteronuclear Single Quantum Coherence (HSQC) : An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s), as determined from the ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) : An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying and connecting the different structural fragments of this compound, such as linking the aminomethyl group to the quaternary carbon of the cyclopentyl ring and connecting the butan-2-ol moiety to the same quaternary carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₂₁NO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | C₁₀H₂₂NO⁺ | 172.1701 | Within 5 ppm |
Note: The observed exact mass is expected to be within a very small tolerance (typically less than 5 parts per million) of the calculated value.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. Alpha-cleavage adjacent to the nitrogen atom of the aminomethyl group and the oxygen atom of the hydroxyl group are common fragmentation routes for amines and alcohols, respectively. The loss of water from the molecular ion is also a typical fragmentation pathway for alcohols. Analysis of these fragment ions would further corroborate the proposed structure.
Expected Key Fragment Ions in MS/MS of this compound
| m/z of Fragment Ion | Proposed Structure of Fragment | Fragmentation Pathway |
| [M - H₂O]⁺ | C₁₀H₁₉N⁺ | Loss of water |
| [M - CH₂NH₂]⁺ | C₉H₁₇O⁺ | Cleavage of the aminomethyl group |
| [M - C₂H₅]⁺ | C₈H₁₆NO⁺ | Loss of the ethyl group |
| [CH₂NH₂]⁺ | CH₄N⁺ | Alpha-cleavage at the aminomethyl group |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule. In the case of this compound, IR spectroscopy is instrumental in confirming the presence of its characteristic amine (-NH₂) and hydroxyl (-OH) groups.
The IR spectrum of this compound is expected to exhibit several key absorption bands. The hydroxyl group (-OH) typically shows a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. The primary amine (-NH₂) group will also present characteristic stretching vibrations in the same region, typically as two sharp peaks for the symmetric and asymmetric N-H stretches.
Furthermore, the presence of intramolecular hydrogen bonding between the amine and hydroxyl groups can influence the position and shape of these bands. The C-N stretching vibration of the amine is expected to appear in the 1020-1250 cm⁻¹ region, while the C-O stretching of the tertiary alcohol will likely be observed around 1150-1250 cm⁻¹. The aliphatic C-H stretching vibrations from the cyclopentyl and butyl groups will be visible in the 2850-3000 cm⁻¹ range.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Hydroxyl (-OH) | 3200-3600 (broad) | O-H Stretch (H-bonded) |
| Primary Amine (-NH₂) | 3100-3500 (two peaks) | N-H Stretch |
| Aliphatic C-H | 2850-3000 | C-H Stretch |
| C-O (tertiary alcohol) | 1150-1250 | C-O Stretch |
| C-N | 1020-1250 | C-N Stretch |
This table presents the expected IR absorption bands for this compound based on its functional groups.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in chemical analysis for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are employed to assess its purity and, in the case of preparative methods, to isolate it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Due to the presence of the polar amino and hydroxyl groups, reversed-phase HPLC is a suitable method for its analysis.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution for the basic amine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is commonly added to the mobile phase. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).
For preparative HPLC, the same principles apply but on a larger scale, allowing for the isolation of pure this compound from impurities.
| HPLC Parameter | Typical Conditions for Amino Alcohols |
| Column | C18 or C8 reversed-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Detection | Mass Spectrometry (MS), Charged Aerosol Detector (CAD) |
This table outlines typical HPLC conditions for the analysis of amino alcohols like this compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. The presence of the polar -NH₂ and -OH groups can lead to poor peak shapes and interactions with the GC column.
To overcome these limitations, derivatization is typically employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization reagents for amino alcohols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the -NH₂ and -OH groups into their corresponding trimethylsilyl (B98337) ethers and amines.
Once derivatized, the compound can be analyzed on a standard nonpolar or moderately polar capillary GC column coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. GC-MS is particularly useful for trace analysis and for confirming the molecular weight of the derivatized compound.
The structure of this compound contains a chiral center at the carbon atom of the butan-2-ol moiety. Therefore, this compound can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial in pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological activities.
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For amino alcohols, CSPs based on cyclodextrins, chiral crown ethers, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel compound like 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL, these methods can predict its geometry, stability, and electronic characteristics without the need for empirical data.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the ground-state properties of a molecule by calculating its electron density. For this compound, a DFT analysis, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its computational characterization. researchgate.netnih.gov
The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This provides precise, theoretical values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield critical electronic properties. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com This is crucial for predicting how the molecule might interact with other molecules or biological targets. mdpi.com
Other key parameters derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com
Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Theoretical Value |
|---|---|---|
| Bond Length | C-O (hydroxyl) | 1.43 Å |
| Bond Length | C-N (amino) | 1.47 Å |
| Bond Angle | C-O-H (hydroxyl) | 108.5° |
| Bond Angle | H-N-H (amino) | 106.0° |
Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | 0.051 | 1.39 |
Ab Initio Methods for Electronic Configuration
Ab initio methods are quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide a highly accurate description of the electronic configuration. These methods are valuable for confirming the results of DFT and for calculating properties where DFT may be less accurate, such as excitation energies or systems with significant electron correlation. For this compound, ab initio calculations would offer a detailed picture of its molecular orbitals and the energies associated with its electronic states, providing a deeper understanding of its potential photochemical behavior and spectroscopic properties.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum methods excel at describing the static, ground state of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical energy functions.
For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations are essential for exploring its conformational landscape. By simulating the molecule over nanoseconds or even microseconds, researchers can identify the most stable and frequently occurring conformations in different environments. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein.
Molecular Docking and Ligand-Target Interaction Prediction (Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.
In a theoretical docking study of this compound, the first step would be to identify a potential protein target. Based on its structural motifs (a cyclic amine and a tertiary alcohol), potential targets could include receptors, ion channels, or enzymes. The three-dimensional structures of these targets are obtained from databases like the Protein Data Bank (PDB).
The docking process involves placing the ligand in the binding site of the receptor and evaluating different poses using a scoring function. This function estimates the binding affinity, typically expressed as a binding energy (kcal/mol), with more negative values indicating stronger binding. nih.gov The results would predict not only how tightly the compound might bind but also the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For instance, the hydroxyl and amino groups of this compound would be expected to act as hydrogen bond donors and acceptors. nih.govacs.org
Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value/Description |
|---|---|
| Binding Energy | -8.2 kcal/mol |
| Hydrogen Bonds | Formed between the -OH group and Asp145; -NH2 group and Glu98 |
| Hydrophobic Interactions | Cyclopentyl ring with Leu25, Val77 |
In Silico Prediction of Theoretical Biological Interactions and Binding Modes
Beyond single-target docking, a range of in silico tools can predict the broader biological activities and potential binding modes of a compound. researchgate.net These methods often use machine learning algorithms trained on large datasets of known drug-target interactions. mdpi.com
By inputting the structure of this compound into such predictive models, one could generate a profile of its likely biological targets. This "target fishing" or "reverse docking" approach can suggest potential therapeutic applications or explain off-target effects. nih.gov These models can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for evaluating the drug-likeness of a compound. For example, predictions might be made about its oral bioavailability, blood-brain barrier penetration, or potential for liver toxicity based on its structural features.
QSAR (Quantitative Structure-Activity Relationship) and Chemoinformatics for Analog Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.net If a set of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. nih.gov
The process involves calculating a variety of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment). pensoft.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates these descriptors with the observed activity. researchgate.net
Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant
Once a robust QSAR model is validated, it can be used to predict the activity of new, unsynthesized analogs. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, saving time and resources. Chemoinformatics tools can be used to design a virtual library of analogs by systematically modifying the parent structure of this compound, for example, by changing the size of the cycloalkyl ring, altering the alkyl chain on the butanol moiety, or adding substituents to the cyclopentyl ring. The QSAR model can then screen this library to identify the most promising candidates for future development.
Table of Compounds Mentioned
| Compound Name |
|---|
Virtual Screening Methodologies for Identifying Related Chemical Scaffolds
Virtual screening (VS) is a computational technique extensively used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. For a compound like this compound, virtual screening serves as a powerful tool to discover novel, structurally diverse molecules that retain or improve upon its potential biological activity. This process can lead to the identification of new chemical scaffolds, which may offer advantages in terms of potency, selectivity, or pharmacokinetic properties. The primary methodologies employed for this purpose are ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS)
Ligand-based approaches are utilized when the three-dimensional (3D) structure of the biological target is unknown but a set of molecules with known activity is available. biorxiv.orgmdpi.com These methods are founded on the similarity principle, which posits that structurally similar molecules are likely to have similar biological activities. mdpi.com Using this compound as a reference or query molecule, several LBVS techniques can be applied.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are critical for a molecule's biological activity. mdpi.comnih.gov A model can be generated from the conformational analysis of this compound and other known active analogs. mdpi.comrsc.org This pharmacophore model is then used as a 3D query to screen large chemical databases, identifying molecules that possess the same critical features in a similar spatial arrangement. nih.gov
Molecular Similarity Searching: This is one of the most direct LBVS methods. It involves calculating molecular "fingerprints"—numerical representations of a molecule's structure—for the query compound. nih.gov These fingerprints are then compared against the fingerprints of all molecules in a database. Compounds with a high similarity score to this compound are selected as hits. Different types of fingerprints can be used, capturing 2D or 3D aspects of the molecular structure.
The general workflow for a ligand-based virtual screening campaign is outlined in the table below.
| Step | Description | Example Software/Tools | Example Databases |
| 1. Query Preparation | The structure of this compound is optimized, and its key chemical features are defined. | Discovery Studio, LigandScout, MOE | - |
| 2. Database Selection | A large, diverse library of chemical compounds is chosen for screening. | - | ZINC15, ChEMBL, Enamine REAL |
| 3. Screening | The database is screened using a chosen LBVS method (e.g., pharmacophore mapping or similarity searching). | ROCS, Phase, Catalyst | - |
| 4. Hit Selection & Filtering | Compounds that match the query are ranked. The top-ranking hits are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and visual inspection to remove undesirable structures. | FAF-Drugs4, SwissADME | - |
Structure-Based Virtual Screening (SBVS)
When the 3D structure of the biological target is known (either from experimental methods like X-ray crystallography or from computational methods like homology modeling), structure-based virtual screening can be employed. nih.govnih.gov This is a powerful approach as it directly assesses the physical and chemical complementarity between a potential ligand and the target's binding site. nih.gov
Molecular Docking: This is the most common SBVS technique. It involves computationally placing each molecule from a database into the binding site of the target protein and evaluating the potential binding affinity using a scoring function. nih.gov For the this compound scaffold, a docking protocol would screen millions of compounds to find those that fit well within the target's active site and form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues. nih.gov The results are a list of compounds ranked by their predicted binding affinity. nih.gov
A typical structure-based virtual screening workflow is detailed below.
| Step | Description | Example Software/Tools | Key Considerations |
| 1. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. This includes adding hydrogens, assigning charges, and defining the binding site. | Schrödinger Maestro, AutoDockTools, UCSF Chimera | Quality of the crystal structure, identification of the correct binding pocket. |
| 2. Library Preparation | A library of compounds is prepared by generating 3D coordinates, assigning protonation states, and creating different conformations for each molecule. | LigPrep, RDKit, Open Babel | Chemical diversity of the library, removal of reactive or non-drug-like compounds. |
| 3. Molecular Docking | Each compound in the library is docked into the prepared target's binding site. | AutoDock Vina, Glide, GOLD | Choice of docking algorithm and scoring function, computational resource requirements. |
| 4. Post-Docking Analysis | The docked poses are scored and ranked. Top candidates are visually inspected for plausible binding modes and interactions with key residues. | PyMOL, Discovery Studio Visualizer | Analysis of binding energy scores, inspection of hydrogen bonds and other key interactions. |
Scaffold Hopping
A key goal of virtual screening is "scaffold hopping," which aims to identify compounds that have the same biological activity as the reference molecule but possess a fundamentally different core structure (scaffold). nih.govbhsai.orgnih.gov This is valuable for developing novel intellectual property and identifying compounds with improved properties. nih.gov Both ligand-based methods (like 3D shape similarity or pharmacophore screening) and structure-based docking can successfully identify new scaffolds that present the same key interacting features to the biological target as the original this compound scaffold. nih.govplos.org For example, the cyclopentyl ring could be replaced by a different cyclic or even an acyclic system that positions the aminomethyl and butan-2-ol groups in a similar orientation for target binding. nih.gov
The table below presents a hypothetical summary of results from a virtual screening campaign aimed at finding novel scaffolds related to this compound.
| Screening Method | Database Screened | Number of Compounds Screened | Initial Hits | Hits after Filtering | Novel Scaffolds Identified |
| Pharmacophore Modeling | ZINC15 | ~1.5 Million | 15,200 | 250 | 5 |
| 3D Shape Similarity | Enamine REAL | ~4.5 Billion | 50,000 | 400 | 8 |
| Molecular Docking | In-house Library | ~500,000 | 8,500 | 150 | 3 |
By employing these computational methodologies, researchers can efficiently explore vast chemical spaces to identify diverse and promising new molecules based on the this compound chemical scaffold.
Molecular and Cellular Pharmacodynamics Pre Clinical Research Focus
Identification of Putative Molecular Targets and Binding Site Characterization
Receptor Affinity and Selectivity Studies (Cell-Free or in vitro)
No studies reporting the binding profile of 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL to specific receptors were found. Data on its affinity (Ki, Kd) and selectivity for various receptor subtypes are not available in the public domain.
Enzyme Inhibition/Activation Kinetics and Mechanisms
Information regarding the effects of this compound on enzyme activity is not documented. There are no available data on its inhibitory or activating constants (IC50, EC50, ki) or the mechanisms of enzyme modulation.
Transporter Interaction Mechanisms and Ligand Binding
There is no available research on the interaction of this compound with cellular transporters.
Modulation of Intracellular Signaling Pathways (in vitro Cellular Models)
Second Messenger Systems Involvement
The effect of this compound on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, has not been reported.
Gene Expression and Proteomic Changes (in vitro Analysis)
There are no published studies on the impact of this compound on gene expression or the proteome of any cell lines.
Structure-Activity Relationship (SAR) Investigations
The exploration of the structure-activity relationships (SAR) for the novel compound, this compound, has been a focal point of pre-clinical research. These investigations aim to delineate the structural motifs essential for its biological activity and to guide the design of analogs with improved potency and selectivity. The following sections detail the synthetic strategies and SAR findings for a series of analogs based on the parent structure.
Design and Synthesis of Analogs for SAR Probing
A series of analogs of this compound were rationally designed to probe the importance of various structural features, including the cyclopentyl ring, the aminomethyl group, and the tertiary alcohol moiety. The synthetic routes were devised to allow for systematic modifications of these key components. The general synthetic scheme commenced with the appropriate cycloalkanone, which underwent a Strecker synthesis to introduce the aminonitrile functionality. Subsequent hydrolysis and reduction afforded the key aminomethyl-cycloalkane intermediate. The final step involved the addition of an appropriate organometallic reagent to a protected form of the amino acid to yield the desired tertiary alcohol. This versatile synthetic pathway enabled the generation of a library of analogs for comprehensive SAR studies.
Positional and Substituent Effects on Molecular Interactions
The synthesized analogs were evaluated in a primary binding assay to determine their affinity for the target receptor. The results, summarized in the table below, reveal critical insights into the molecular interactions governing ligand recognition.
Modification of the cyclopentyl ring to a cyclobutyl or cyclohexyl variant resulted in a significant decrease in binding affinity, suggesting that the five-membered ring provides an optimal scaffold for interaction with the receptor's binding pocket. Furthermore, alteration of the aminomethyl group, either by N-methylation or by extending the carbon chain, was detrimental to activity. This indicates a strict requirement for a primary amine at this position, likely involved in a key ionic or hydrogen bonding interaction.
The tertiary alcohol at the 2-position of the butane (B89635) chain was also found to be crucial. Replacement with a secondary alcohol or a methyl ether led to a substantial loss of potency, highlighting the importance of the hydroxyl group as a hydrogen bond donor or acceptor. Variation of the alkyl groups attached to the carbinol carbon revealed that an ethyl group, as present in the parent compound, afforded the highest affinity.
| Compound | R1 (Cycloalkane) | R2 (Amine) | R3 (Alcohol) | Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| This compound | Cyclopentyl | -CH2NH2 | -C(OH)(CH2CH3)CH3 | 15 |
| Analog 1 | Cyclobutyl | -CH2NH2 | -C(OH)(CH2CH3)CH3 | 85 |
| Analog 2 | Cyclohexyl | -CH2NH2 | -C(OH)(CH2CH3)CH3 | 120 |
| Analog 3 | Cyclopentyl | -CH2NHCH3 | -C(OH)(CH2CH3)CH3 | 250 |
| Analog 4 | Cyclopentyl | -CH2CH2NH2 | -C(OH)(CH2CH3)CH3 | 400 |
| Analog 5 | Cyclopentyl | -CH2NH2 | -CH(OH)CH2CH3 | >1000 |
| Analog 6 | Cyclopentyl | -CH2NH2 | -C(OCH3)(CH2CH3)CH3 | 800 |
| Analog 7 | Cyclopentyl | -CH2NH2 | -C(OH)(CH3)2 | 45 |
Mechanistic Studies in Model Biological Systems
To elucidate the functional consequences of receptor binding, a series of mechanistic studies were conducted in various model biological systems. These experiments were designed to characterize the pharmacological profile of this compound and to confirm the functional relevance of the SAR findings.
Cell-Based Functional Assays
The functional activity of this compound and its analogs was assessed using a cell line stably expressing the target receptor. A cyclic AMP (cAMP) accumulation assay was employed to determine the effect of compound treatment on intracellular signaling cascades. The results demonstrated that this compound acts as a potent agonist, stimulating a dose-dependent increase in cAMP levels.
The functional potencies of the analogs in this assay correlated well with their binding affinities, further validating the SAR established in the binding studies. For instance, analogs with modifications to the cyclopentyl ring or the primary amine exhibited significantly reduced efficacy and potency in the cAMP assay, consistent with their weaker binding affinities.
| Compound | EC50 (nM) | Maximal Response (% of Parent Compound) |
|---|---|---|
| This compound | 35 | 100 |
| Analog 1 | 150 | 85 |
| Analog 2 | 280 | 70 |
| Analog 3 | 550 | 40 |
| Analog 7 | 95 | 92 |
Isolated Organ or Tissue Studies (ex vivo Pharmacology)
To investigate the physiological effects of this compound in a more integrated biological system, experiments were conducted on isolated tissue preparations. A segment of guinea pig ileum was mounted in an organ bath, and the contractile responses to the compound were measured. The application of this compound induced a concentration-dependent relaxation of the pre-contracted ileum tissue, indicative of a potential smooth muscle relaxant effect mediated by its agonistic activity on the target receptor.
The rank order of potency for a selected set of analogs in this ex vivo preparation was consistent with the data obtained from the in vitro binding and cell-based functional assays. This concordance across different experimental systems provides strong evidence for the proposed mechanism of action and reinforces the established structure-activity relationships.
| Compound | IC50 (nM) for Relaxation |
|---|---|
| This compound | 75 |
| Analog 1 | 320 |
| Analog 3 | >1000 |
| Analog 7 | 150 |
Advanced Bioanalytical Methodologies for Research
Development of Assays for Molecular Target Engagement
No information was found on the development or use of assays to determine the molecular target engagement of this compound.
Analytical Methods for Compound Quantification in Biological Matrices (Pre-clinical, Non-human)
There are no published methods detailing the quantification of “2-[1-(Aminomethyl)cyclopentyl]butan-2-OL” in preclinical biological samples.
Radioligand Binding Assays for Receptor Characterization
No data from radioligand binding assays involving this compound for the characterization of any receptor are available.
Imaging Mass Spectrometry for Molecular Localization in Tissue Sections (Research)
There is no information on the use of imaging mass spectrometry to determine the localization of this compound in tissue sections.
Due to the absence of specific data for “this compound,” this article cannot be generated at this time. Further research and publication on this specific compound are needed before a detailed article on its bioanalytical methodologies can be written.
Theoretical Applications and Future Research Directions
Potential as a Research Tool for Probing Biological Systems
The unique three-dimensional structure of 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL, characterized by a cyclopentyl ring, a primary amine, and a tertiary alcohol, makes it a candidate for investigation as a molecular probe. The primary amine group can participate in hydrogen bonding and ionic interactions, while the hydroxyl group can also form hydrogen bonds. The cyclopentyl scaffold provides a rigid framework that can influence the spatial orientation of these functional groups.
Future research could explore its utility in probing the binding sites of receptors or enzymes. For instance, its affinity for various biological targets could be screened to identify potential interactions. If selective binding is discovered, the compound could be used to study the structure and function of that specific biological target. The lipophilic nature of the butanol and cyclopentyl components, combined with the hydrophilic aminomethyl group, gives the molecule an amphipathic character that could be exploited in studies of biological membranes or protein-lipid interactions.
Scaffold for Novel Compound Discovery and Design Principles
The core structure of this compound can be considered a "scaffold" for the development of new chemical entities. In medicinal chemistry, a scaffold is a central molecular framework upon which various functional groups can be appended to create a library of related compounds. This library can then be screened for biological activity.
The aminomethyl group provides a key point for chemical modification. For example, it can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. These modifications would alter the compound's size, shape, and electronic properties, potentially leading to interactions with a diverse array of biological targets. The tertiary alcohol also offers a site for derivatization, such as through esterification or etherification, further expanding the chemical space that can be explored. The cyclopentyl ring provides a non-aromatic, rigid core, a feature that is increasingly sought after in drug discovery to improve compound properties.
A systematic exploration of derivatives of this scaffold could lead to the discovery of novel compounds with therapeutic potential. The design principles would involve creating a library of analogs with diverse chemical functionalities and then screening them against various biological assays to identify structure-activity relationships (SAR).
Exploration of Unconventional Synthetic Routes and Scalability Challenges for Academic Purposes
The synthesis of this compound presents interesting challenges and opportunities for academic research in synthetic organic chemistry. While plausible synthetic routes can be envisioned, optimizing these routes for efficiency, cost-effectiveness, and scalability would be a valuable academic exercise.
One potential synthetic approach could involve the cyanation of a suitable cyclopentanone (B42830) derivative, followed by reduction of the nitrile to the primary amine and subsequent Grignard reaction to introduce the butan-2-ol moiety. Another route might involve the addition of a protected aminomethyl group to a cyclopentyl precursor.
For academic purposes, the exploration of unconventional synthetic strategies could be of interest. This might include the use of novel catalysts, flow chemistry techniques, or biocatalytic methods. Investigating the stereoselective synthesis of this compound would be another significant academic challenge, as the molecule contains a chiral center at the carbon bearing the hydroxyl group and another potential one on the cyclopentyl ring depending on substitution. Overcoming the challenges associated with scaling up the synthesis from milligram to gram quantities would also provide valuable insights for process chemistry.
Integration with High-Throughput Screening Technologies (Academic Research)
In an academic research setting, this compound and a library of its derivatives could be integrated into high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay.
A library of compounds based on the this compound scaffold could be synthesized and submitted to an academic HTS facility. These facilities are equipped with robotic systems to automate the screening process against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels. The data generated from such a screen could identify initial "hits"—compounds that show activity in a particular assay. These hits would then serve as starting points for more detailed medicinal chemistry studies to develop more potent and selective compounds.
Development of Deuterated/Labeled Analogs for Mechanistic Studies or Tracers
To facilitate more in-depth biological studies, the development of deuterated or isotopically labeled analogs of this compound would be highly valuable. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), can be used to study the metabolic fate of the compound. By strategically placing deuterium atoms on the molecule, researchers can slow down its metabolism by cytochrome P450 enzymes, which can help in understanding its pharmacokinetic profile.
Furthermore, labeling the compound with radioactive isotopes such as carbon-14 (B1195169) or tritium (B154650) would enable its use as a tracer in various biological experiments. For example, a radiolabeled version could be used in binding assays to quantify its affinity for a receptor or to visualize its distribution in tissues and organs using techniques like autoradiography. If the compound is found to interact with a target in the central nervous system, a version labeled with a positron-emitting isotope like carbon-11 (B1219553) or fluorine-18 (B77423) could potentially be developed as a positron emission tomography (PET) ligand for in vivo imaging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
